molecular formula C24H21F2NO3 B601698 Ezetimibe 3-Fluoro Impurity CAS No. 1700622-06-5

Ezetimibe 3-Fluoro Impurity

Cat. No. B601698
CAS RN: 1700622-06-5
M. Wt: 409.44
InChI Key:
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Description

Ezetimibe 3-Fluoro Impurity is an impurity of Ezetimibe . Ezetimibe is a selective inhibitor of the sterol transporter Niemann-Pick C1-Like 1 in the small intestine, which is used as an adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia .


Synthesis Analysis

The synthesis of Ezetimibe was optimized, and all chemical and stereochemical impurities were isolated and/or synthesized and characterized by NMR, MS, and HPLC techniques .


Molecular Structure Analysis

Ezetimibe is chemically designated as 1-(4-fluorophenyl)-3®-[3-(4-fluorophenyl)-3-hydroxy propyl]-4(S)-(4 -hydro-xy phenyl)-2-azetidinone . The molecular formula of Ezetimibe 3-Fluoro Impurity is C24H21F2NO3 .


Chemical Reactions Analysis

Ezetimibe has a large number of process-related impurities and degradation products . Most methods for analyzing Ezetimibe used C8 or C18 stationary phases in gradient mode with binary mobile phases containing acetonitrile and an acidic buffer solution with ultraviolet detection .


Physical And Chemical Properties Analysis

Ezetimibe has specific chiral methods for the evaluation of its chiral impurities . The physicochemical and dissolution properties of Ezetimibe were investigated in various studies .

Scientific Research Applications

Pharmaceutical Analysis

Ezetimibe 3-Fluoro Impurity is used in pharmaceutical analysis, particularly in the process of developing synthetic methods for ezetimibe . During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% . This impurity was identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one .

HPLC Method Validation

The impurity is used as a reference standard during the validation of High Performance Liquid Chromatography (HPLC) method and routine analyses . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Impurity Control

The content of this impurity in intermediates was specified as 0.10% to keep the formation of the impurity under control . This is crucial in ensuring the quality and safety of the final pharmaceutical product.

Impurity Profiling

Impurity profiling includes a description of the identified and unidentified impurities present in new drug substances or drug products . Ezetimibe 3-Fluoro Impurity can be part of such profiling, providing valuable information about the purity and quality of the drug substance.

Stability Testing

The presence of this impurity can also be used in stability testing . Stability testing guidelines issued by International Conference on Harmonization (ICH) require the reporting, identification, and characterization of degradation products .

Structural Elucidation

The structure of the impurity was confirmed by LC-MS, 1H and 13C NMR and IR spectroscopy . This helps in understanding the parts of the molecule that are susceptible to degradation and can aid in the design of more stable analogs .

properties

IUPAC Name

(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWZOIHXNLVZMK-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe 3-Fluoro Impurity

CAS RN

1700622-06-5
Record name 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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